Trichodenone C

Description

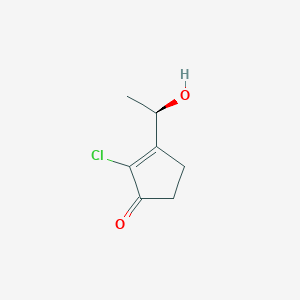

Structure

3D Structure

Properties

Molecular Formula |

C7H9ClO2 |

|---|---|

Molecular Weight |

160.6 g/mol |

IUPAC Name |

2-chloro-3-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C7H9ClO2/c1-4(9)5-2-3-6(10)7(5)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

ZUSUSTINOYQGKF-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=O)CC1)Cl)O |

Canonical SMILES |

CC(C1=C(C(=O)CC1)Cl)O |

Synonyms |

trichodenone C trichodenone-C |

Origin of Product |

United States |

Isolation and Spectroscopic Characterization Methodologies

Cultivation and Fermentation Strategies for Producer Strains

The production of Trichodenone C relies on the successful cultivation of its source microorganism, typically a species of the genus Trichoderma. uliege.be These filamentous fungi are widely found in various environments and are known producers of a diverse array of secondary metabolites. nih.govnih.gov

The synthesis of secondary metabolites like this compound by Trichoderma species is highly dependent on the composition of the culture medium and other environmental factors. uliege.bescielo.sa.cr Researchers often optimize growth conditions to maximize the yield of the target compound. This can involve manipulating the carbon and nitrogen sources in the media. For instance, various low-cost agricultural products such as cereal grains (sorghum, millets), molasses, and wheat bran have been effectively used to cultivate Trichoderma for metabolite production. scielo.sa.crmdpi.comresearchgate.net The choice of substrate can significantly influence the profile of secondary metabolites produced. nih.gov The cultivation process typically involves inoculating a sterilized medium and incubating the culture for a period ranging from several days to a few weeks, often at temperatures between 25-30°C. researchgate.netjustia.com

To obtain sufficient quantities of this compound for structural analysis and biological testing, large-scale fermentation is necessary. Both solid-state fermentation (SSF) and submerged fermentation (SmF) are common techniques used for cultivating Trichoderma. uliege.be

Solid-State Fermentation (SSF): This technique is frequently used for the large-scale production of Trichoderma. mdpi.comcabidigitallibrary.org It involves growing the fungus on a solid substrate, such as sterilized and hydrated cereal grains, with minimal free water. mdpi.comcabidigitallibrary.org After an incubation period of 10 to 15 days, the fungus typically covers the substrate with spores and mycelia, which can then be harvested for extraction. mdpi.com

Submerged Fermentation (SmF): In this method, the fungus is grown in a liquid culture medium within a bioreactor. uliege.be This allows for greater control over environmental parameters like temperature, pH, and aeration. justia.com For research quantities, fermentation can be carried out in flasks or larger fermenters, sometimes with the addition of resins for in-situ solid-phase extraction (SPE) to capture metabolites as they are produced. scielo.sa.crjustia.com

Extraction and Chromatographic Purification Techniques

Following fermentation, a systematic process of extraction and purification is required to isolate this compound from the complex mixture of microbial biomass and culture filtrate.

The initial step involves separating the fungal biomass from the liquid culture broth, often by filtration. jcu.cz The target metabolites, including this compound, are then typically extracted from the culture filtrate using an organic solvent immiscible with water, such as ethyl acetate (B1210297). tu-braunschweig.de The resulting crude extract, obtained after evaporating the solvent, contains a mixture of compounds that must be further separated. jcu.cz In some protocols, the fungal mycelium is also extracted.

The purification of this compound from the crude extract is achieved through various chromatographic techniques. This is a critical step that separates compounds based on their physical and chemical properties, such as polarity and size.

A common strategy involves an initial separation using column chromatography with a stationary phase like silica (B1680970) gel. jcu.cz Fractions are eluted using a gradient of solvents, for example, a mixture of heptane (B126788) and ethyl acetate or methanol (B129727). jcu.cztu-braunschweig.de

Fractions containing the compound of interest are then subjected to further purification using high-performance liquid chromatography (HPLC). jcu.cztu-braunschweig.de This high-resolution technique is essential for obtaining the pure compound. Different HPLC methods may be employed:

Reversed-Phase HPLC: This is a widely used method where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase, such as a mixture of methanol and water. tu-braunschweig.de

Normal-Phase HPLC: This method uses a polar stationary phase (like silica) with a nonpolar mobile phase, for instance, a hexane (B92381) and ethyl acetate mixture. tu-braunschweig.de

The selection of the appropriate chromatographic method is crucial for successfully isolating this compound in a pure form, ready for structural analysis.

Elucidation of Molecular Architecture through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are the most powerful tools for elucidating the complete chemical structure.

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment and proximity to other protons. nih.gov

¹³C NMR (Carbon NMR): This spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary carbons). nih.gov

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range connections between protons and carbons, allowing for the assembly of the complete molecular framework.

| Spectroscopic Data for this compound Analogs | |

| Technique | Observations for Related Compounds (e.g., 3-hydroxythis compound) |

| HREIMS | Provided molecular formula (C₇H₉ClO₃). nih.gov |

| ¹H NMR | Showed signals for methyl, methine, and methylene groups. nih.gov |

| ¹³C NMR & DEPT | Displayed resonances for methyl, methylene, methine, and quaternary carbons. nih.gov |

| IR Spectroscopy | Indicated the presence of functional groups like hydroxyl (OH) and carbonyl (C=O). nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment

The foundational step in elucidating the planar structure of this compound involves extensive Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR spectra allows for the precise assignment of proton and carbon signals and reveals the connectivity between atoms.

For instance, in the related compound 3-hydroxythis compound, Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in placing a hydroxyl group at the C-3 position by observing its correlation with the proton at C-6. nih.gov Similarly, COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, helping to piece together adjacent fragments of the molecule. nih.govacs.org The chemical shifts observed in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom, distinguishing between carbonyls, olefinic carbons, and aliphatic carbons. awi.de

Table 1: NMR Spectroscopic Data for a this compound Analog (3-hydroxythis compound) in CDCl₃ nih.gov (Data for this compound itself is not fully available in the public domain; data for a closely related derivative is presented for illustrative purposes.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 196.8 | |

| 3 | 70.3 | 4.67, dd (5.9, 2.0) |

| 4 | 132.8 | 6.30, dd (5.9, 1.4) |

| 5 | 162.7 | 7.63, ddd (5.9, 2.4, 1.4) |

| 6 | 49.3 | 3.03, m |

| 7 | 20.9 | 2.15, s |

Note: This interactive table details the ¹³C and ¹H NMR chemical shifts for 3-hydroxythis compound. The data reveals key functional groups, including a ketone (C-2), a hydroxylated methine (C-3), and a substituted double bond (C-4, C-5).

Mass Spectrometry (MS) Applications in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. spectroscopyonline.com For this compound and its analogs, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide a highly accurate mass measurement of the molecular ion. nih.govacs.org

This precision allows for the calculation of a unique elemental composition. For example, the molecular formula for 3-hydroxythis compound was established as C₇H₉ClO₃ from its HRESIMS data, which showed a molecular ion peak [M-H]⁻ at m/z 176.0236. nih.gov This information is critical as it defines the number of atoms of each element present and, consequently, the degrees of unsaturation in the molecule, guiding the subsequent structural analysis. nih.gov

Chiroptical Methods for Absolute Configuration Assignment

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry. For chiral molecules like this compound, chiroptical methods are essential. Electronic Circular Dichroism (ECD) is a powerful technique used for this purpose. researchgate.net

The process involves measuring the experimental ECD spectrum of the natural product and comparing it to the spectra predicted by quantum chemical calculations for all possible stereoisomers. researchgate.netresearchgate.net The absolute configuration is assigned based on the best match between the experimental and calculated spectra. This method was successfully used to assign the absolute configurations of several Trichodenone derivatives, such as dechlorothis compound and 3-hydroxythis compound. nih.govnih.gov For dechlorothis compound, a negative Cotton effect in the ECD spectrum was key to confirming its absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structure Confirmation

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute configuration. rsc.org This technique involves irradiating a high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed map of atomic positions.

However, obtaining suitable crystals for analysis can be a significant challenge, especially for non-crystalline oils or compounds that are difficult to crystallize. In the case of this compound and many of its known derivatives, which were isolated as oils, X-ray crystallographic data is not reported in the primary literature. researchgate.netnih.gov Therefore, their structures were confirmed entirely through the combination of spectroscopic methods described above, with ECD playing the final role in assigning stereochemistry. nih.gov

Biosynthetic Pathway Elucidation of Trichodenone C

Proposed Polyketide Biosynthetic Assembly of the Core Skeleton

The structural framework of Trichodenone C strongly suggests its origin from a polyketide pathway. Polyketides are a diverse class of natural products synthesized by the iterative condensation of small carboxylic acid units in a process that mirrors fatty acid biosynthesis. researchgate.net The biosynthesis of the core skeleton of this compound is hypothesized to begin with a starter unit, followed by the sequential addition of extender units, all orchestrated by a large multi-domain enzyme complex known as polyketide synthase (PKS).

The assembly of the polyketide chain of this compound would be initiated by the loading of a starter unit, typically an acyl-CoA thioester, onto the PKS. nih.gov Following this initiation, the chain is elongated through the repeated addition of extender units, most commonly malonyl-CoA or its derivatives. researchgate.net Each extension cycle involves a decarboxylative Claisen condensation, where the extender unit loses a molecule of CO2, driving the reaction forward and adding two carbon atoms to the growing polyketide chain. nih.gov

Based on the structure of this compound, a plausible starter unit is acetyl-CoA . The subsequent elongation of the polyketide chain would likely involve the incorporation of several malonyl-CoA extender units. The exact number of extender units and the specific sequence of their incorporation are yet to be determined experimentally for this compound.

| Proposed Precursor | Role in Biosynthesis | Chemical Formula |

| Acetyl-CoA | Starter Unit | C2H3O-SCoA |

| Malonyl-CoA | Extender Unit | C3H3O3-SCoA |

This table presents the hypothesized starter and extender units for the biosynthesis of the this compound core skeleton based on general polyketide biosynthesis principles.

The synthesis of the polyketide backbone of this compound is undoubtedly mediated by a polyketide synthase (PKS). PKSs are classified into three main types (I, II, and III), with Type I PKSs being large, multifunctional enzymes common in fungi. rsc.org Fungal PKSs are often iterative Type I PKSs, where a single set of catalytic domains is used repeatedly to construct the entire polyketide chain. nih.gov

Given the complexity of the predicted polyketide precursor to this compound, it is likely synthesized by an iterative Type I PKS. This PKS would contain a series of catalytic domains, each responsible for a specific step in the biosynthetic cycle, including acyltransferase (AT) for selecting the starter and extender units, ketosynthase (KS) for the condensation reaction, and an acyl carrier protein (ACP) to hold the growing polyketide chain. nih.gov The final structure of the polyketide is determined by the number of condensation cycles and the optional reductive steps (ketoreduction, dehydration, and enoylreduction) that may occur after each extension.

Enzymatic Steps and Gene Cluster Identification

Following the assembly of the linear polyketide chain, a series of post-PKS modifications are required to yield the final structure of this compound. These modifications are carried out by "tailoring enzymes," which are typically encoded by genes located in the same biosynthetic gene cluster (BGC) as the PKS. nih.gov

The structure of this compound features several functional groups that are likely introduced by tailoring enzymes. These modifications can include:

Hydroxylation: Catalyzed by hydroxylases, often cytochrome P450 monooxygenases, which introduce hydroxyl (-OH) groups at specific positions on the polyketide backbone.

Methylation: Carried out by methyltransferases, which transfer a methyl group from a donor like S-adenosyl methionine (SAM) to the polyketide.

Cyclization: Intramolecular reactions, which can be spontaneous or enzyme-catalyzed, leading to the formation of ring structures.

Oxidations and Reductions: Further modifications to achieve the final oxidation state of the molecule.

While the specific tailoring enzymes for this compound have not been identified, their presence is inferred from the chemical structure. For instance, the hydroxyl groups and the specific stereochemistry of the molecule point towards the action of highly specific hydroxylases and reductases.

The genes responsible for the biosynthesis of a secondary metabolite like this compound are typically clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.gov The identification of the this compound BGC is a crucial step in understanding its biosynthesis. Modern genomic and transcriptomic approaches are powerful tools for this purpose:

Genome Mining: The sequenced genome of Trichoderma harzianum can be searched for PKS genes. nih.gov Bioinformatics tools can then predict the boundaries of the BGC surrounding the PKS gene, identifying potential tailoring enzymes, transporters, and regulatory genes. rsc.org

Transcriptomics (RNA-Seq): By comparing the gene expression profiles of T. harzianum under conditions where this compound is produced versus conditions where it is not, it is possible to identify the genes that are upregulated during its production. nih.govphgfoundation.org These upregulated genes are strong candidates for being part of the this compound BGC.

To date, while the genomes of several Trichoderma harzianum strains have been sequenced and analyzed for BGCs, the specific cluster responsible for this compound biosynthesis has not been definitively identified. nih.govmdpi.com

| Enzyme Type | Predicted Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Assembly of the core polyketide chain |

| Hydroxylase | Addition of hydroxyl groups |

| Methyltransferase | Addition of methyl groups |

| Cyclase | Formation of ring structures |

| Reductase/Oxidase | Modification of oxidation states |

This table outlines the classes of enzymes likely involved in the biosynthesis of this compound and their predicted roles.

Isotopic Labeling Studies to Trace Precursor Incorporation

Isotopic labeling is a powerful experimental technique to confirm the biosynthetic precursors of a natural product. This method involves feeding the producing organism with a precursor molecule that has been enriched with a stable isotope, such as ¹³C or ¹⁸O. The resulting natural product is then isolated, and the location of the isotopic labels is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

For this compound, feeding experiments with ¹³C-labeled acetate (B1210297) ([1-¹³C]acetate and [2-¹³C]acetate) would be expected to show a specific pattern of ¹³C incorporation into the polyketide backbone, confirming its polyketide origin and potentially revealing the starter and extender units. Similarly, feeding with ¹⁸O₂ could pinpoint the timing of oxygen incorporation by hydroxylases. Although this is a standard and powerful method for elucidating biosynthetic pathways, no such isotopic labeling studies have been reported for this compound to date.

Comparative Biosynthetic Analysis with Related Fungal Metabolites

The biosynthesis of trichothecenes, a diverse class of sesquiterpenoid mycotoxins, involves a conserved core pathway followed by a series of modification reactions that lead to a wide array of structurally distinct molecules, including this compound. A comparative analysis of the biosynthetic pathways in different fungal genera reveals key differences in gene content, organization, and function, which account for the observed chemical diversity. The core of trichothecene (B1219388) biosynthesis is governed by a set of genes, often found in a cluster, referred to as Tri genes. researchgate.netresearchgate.net

The initial and essential step in all trichothecene biosynthesis is the cyclization of the primary metabolite farnesyl diphosphate (B83284) (FPP) to form the parent hydrocarbon, trichodiene (B1200196). plos.org This reaction is universally catalyzed by trichodiene synthase, the enzyme encoded by the Tri5 gene. frontiersin.orgnih.gov Following the formation of trichodiene, a cytochrome P450 monooxygenase encoded by Tri4 introduces several oxygen atoms. nih.govwikipedia.org In Fusarium species, Tri4 catalyzes the addition of four oxygens, whereas in genera like Myrothecium and Trichothecium, the Tri4 homolog adds only three, leading to different downstream intermediates. nih.gov

These initial products, isotrichodiol or isotrichotriol, undergo non-enzymatic cyclization to form 12,13-epoxytrichothec-9-ene (B1214510) (EPT) or 3-hydroxy EPT (isotrichodermol), respectively. plos.orgnih.gov From this point, the pathways diverge significantly, with various tailoring enzymes such as hydroxylases, acetyltransferases, and other acyltransferases modifying the core structure. These modifications determine the final trichothecene profile of the fungus.

For instance, the presence or absence of a carbonyl group at the C-8 position is a major distinguishing feature, classifying trichothecenes into different types. Type B trichothecenes, such as deoxynivalenol (B1670258) (DON) produced by Fusarium graminearum, possess this C-8 ketone. nih.govmdpi.com In contrast, Type A trichothecenes, like T-2 toxin from Fusarium sporotrichioides and trichodermin (B1214609) from Trichoderma brevicompactum, lack this feature. nih.govmdpi.com Type C trichothecenes are characterized by a C-7/C-8 epoxide, while Type D trichothecenes feature a macrocyclic ring linking C-4 and C-15. nih.govmdpi.com

The genetic basis for this diversity lies within the Tri gene clusters. While a core set of genes (Tri4, Tri5, Tri6, Tri10) is generally sufficient to produce the basic trichothecene skeleton, the number, arrangement, and function of other Tri genes vary considerably between species and even strains. mdpi.comfrontiersin.org

Comparative Analysis of Trichothecene Biosynthetic Genes in Different Fungal Genera

The table below outlines the key differences in the biosynthetic machinery between major trichothecene-producing fungal genera. This comparison highlights how variations in the genetic toolkit lead to the vast structural diversity observed in this mycotoxin family.

| Feature | Fusarium | Trichoderma | Myrothecium / Stachybotrys | Trichothecium |

| Primary Products | Type A (e.g., T-2 toxin) & Type B (e.g., Deoxynivalenol, Nivalenol) mdpi.com | Type A (e.g., Harzianum A, Trichodermin) nih.gov | Type D (Macrocyclic trichothecenes, e.g., Roridins, Satratoxins) nih.govmdpi.com | Type B (e.g., Trichothecin) nih.gov |

| Tri5 Gene Location | Typically within the main Tri cluster. researchgate.net | Located outside the main Tri cluster, in a separate genomic region. plos.orgfrontiersin.org | Within the main Tri cluster. plos.org | Within the main Tri cluster. nih.gov |

| Tri4 Function | Catalyzes the addition of four oxygen atoms to trichodiene. nih.gov | Not fully characterized, but leads to intermediates lacking a C-3 hydroxyl. nih.gov | Catalyzes the addition of three oxygen atoms to trichodiene. nih.gov | Catalyzes the addition of three oxygen atoms to trichodiene. nih.gov |

| C-3 Modification | C-3 hydroxylation occurs early, followed by acetylation by Tri101. nih.govmdpi.com | Products generally lack a C-3 hydroxyl group. nih.gov | Products lack a C-3 hydroxyl or acetyl group. plos.org | Can produce compounds with and without a C-3 hydroxyl group. nih.gov |

| Key Tailoring Reactions | Complex hydroxylations and acetylations at various positions (C-3, C-4, C-7, C-8, C-15). mdpi.comnih.gov | Hydroxylation and esterification at C-4, often with a polyketide-derived side chain. plos.orgnih.gov | Formation of a macrocyclic ester bridge between C-4 and C-15. mdpi.com | Hydroxylation at C-4, esterification, and oxidation of C-8 to a ketone. nih.gov |

| Gene Cluster Size | Relatively large, with up to 16 TRI genes identified in the F. graminearum species complex. mdpi.comnih.gov | Smaller core cluster (e.g., 5 genes in T. arundinaceum), with other Tri genes dispersed. mdpi.com | Contains genes for macrocycle formation. mdpi.com | Information is less complete compared to Fusarium. |

This comparative framework illustrates that while the biosynthetic origin of all trichothecenes is the same, the evolutionary divergence of tailoring enzymes has resulted in distinct chemical arsenals for different fungal genera. The specific combination of hydroxylases, acyltransferases, and other modifying enzymes present in a given fungus dictates the structure of the final trichothecene products, such as this compound.

Total Synthesis and Synthetic Methodologies of Trichodenone C

Strategic Disconnections and Retrosynthetic Analysis

The retrosynthetic analysis of a complex target molecule is a critical first step in planning a viable synthetic route. ias.ac.in For Trichodenone C, a key consideration is the stereocontrolled formation of its densely functionalized cyclopentane (B165970) core.

A common retrosynthetic approach involves simplifying the target molecule by disconnecting key bonds to reveal simpler, more readily available starting materials. ias.ac.in In the case of this compound, a logical disconnection is the bond between the cyclopentenone ring and the side chain, leading back to a functionalized cyclopentenone precursor and a suitable side-chain building block. Another strategic disconnection can be made within the cyclopentane ring itself, often through reactions that can form the five-membered ring with the desired stereochemistry. udel.edu

One prominent strategy, employed in the Harusawa synthesis, envisions the construction of the cyclopentene (B43876) ring through an intramolecular C-H insertion of an alkylidene carbene. organic-chemistry.orgudel.edu This approach simplifies the complex tricycle into a more accessible acyclic precursor.

Development of Asymmetric Total Synthesis Approaches

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain the desired enantiomerically pure product. slideshare.netchiralpedia.com This can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. slideshare.net

Key Stereoselective Transformations

Stereoselective reactions are fundamental to controlling the three-dimensional arrangement of atoms in the final product. libguides.com In the synthesis of this compound and related compounds, several key stereoselective transformations have been employed. These include:

Asymmetric Reductions: The stereoselective reduction of a ketone to a secondary alcohol is a common and crucial step. For instance, the use of chiral reducing agents can favor the formation of one diastereomer over the other. libguides.com

Stereoselective Alkylations: The addition of nucleophiles to carbonyls or enolates must be carefully controlled to establish the correct stereochemistry at the newly formed carbon-carbon bond.

Intramolecular Cyclizations: The formation of the cyclopentane ring often proceeds through a cyclization reaction where the stereochemistry of the existing centers directs the formation of the new stereocenters. udel.edu

Control of Relative and Absolute Stereochemistry

Achieving control over both the relative and absolute stereochemistry is paramount in the total synthesis of a chiral molecule like this compound. thieme-connect.com

Relative Stereochemistry: This refers to the spatial relationship between different stereocenters within the same molecule. It is often controlled by the inherent conformational preferences of the reacting molecules and transition states. For example, in a ring-forming reaction, the substituents on the existing ring can direct the approach of the incoming reactant to one face of the molecule, thus determining the relative stereochemistry of the newly formed bonds. thieme-connect.com

Absolute Stereochemistry: This refers to the specific three-dimensional arrangement of atoms of a chiral molecule. It is typically established by using a chiral starting material from the "chiral pool," employing a chiral auxiliary that is later removed, or using a chiral catalyst that promotes the formation of one enantiomer over the other. slideshare.netrsc.org Syntheses of both enantiomers of trichodenones A-C have been achieved using (R)- and (S)-4-hydroxy-2-cyclopentenones as chiral building blocks, which allowed for the assignment of the absolute stereostructures of the natural products. thieme-connect.com

Specific Synthetic Routes (e.g., Harusawa Synthesis)

Several research groups have reported total syntheses of trichodenones. thieme-connect.com The synthesis developed by the Harusawa group provides a notable example of a concise and efficient approach. organic-chemistry.orgudel.edu

Construction of Core Ring Systems

The Harusawa synthesis utilizes a powerful intramolecular C-H insertion reaction of an alkylidene carbene to construct the core cyclopentene ring of this compound. organic-chemistry.orgudel.edu This key step involves the generation of a highly reactive alkylidene carbene from a cyanophosphate precursor. organic-chemistry.orgudel.edu The carbene then selectively inserts into a nearby C-H bond, forming the five-membered ring with excellent control over the stereochemistry. organic-chemistry.orgudel.edu This strategy allows for a rapid assembly of the complex core structure from a relatively simple acyclic starting material. udel.edu

Late-Stage Functionalization and Coupling Reactions

Once the core ring system is in place, the final stages of the synthesis involve the introduction and modification of the remaining functional groups. acs.org In the Harusawa synthesis of this compound, after the formation of the cyclopentene ring, the resulting ketal is hydrolyzed to reveal an enone. organic-chemistry.org Subsequent steps include the hydrolysis of an acetate (B1210297) protecting group followed by a chlorination reaction to furnish the final target molecule. organic-chemistry.org

Challenges and Advancements in Synthetic Accessibility

A significant challenge in the synthesis of this compound lies in the strategic formation of the five-membered ring bearing a quaternary stereocenter. Early approaches often grappled with issues of regioselectivity and the introduction of the correct stereochemistry. The development of intramolecular C-H insertion reactions of alkylidene carbenes has been a pivotal advancement in overcoming this hurdle.

Another persistent challenge has been the control of stereochemistry at the various chiral centers of the molecule. The absolute configuration of naturally occurring this compound was initially unknown, and total synthesis played a crucial role in its determination. researchgate.net Achieving high diastereoselectivity in the key bond-forming reactions has been a continuous focus of methodological refinement.

Advancements in synthetic accessibility have been driven by the development of more efficient and selective reagents and reaction conditions. The evolution from early methods to more sophisticated catalytic systems has significantly improved the practicality of this compound synthesis.

Two prominent synthetic routes that highlight the evolution of strategies for accessing this compound are the Aoyama/Shioiri synthesis and the Harusawa synthesis. Both approaches utilize an intramolecular C-H insertion of an alkylidene carbene to construct the cyclopentenone core, but they differ in the method of carbene generation, reflecting an advancement in the field.

The Aoyama/Shioiri Synthesis:

This approach represents an early and effective method for the construction of the this compound core. acs.org A key feature of this synthesis is the use of lithium trimethylsilyldiazomethane (B103560) to generate the alkylidene carbene from a γ-ketoaldehyde acetal. researchgate.netacs.org This carbene then undergoes a 1,5-C-H insertion to form the desired cyclopentene ring system. While successful, this method involves the use of diazomethane-based reagents, which can be hazardous and require careful handling.

The Harusawa Synthesis:

Building upon the foundational work of Aoyama and Shioiri, the Harusawa group developed an alternative and milder method for generating the key alkylidene carbene. researchgate.net This advanced approach involves the reaction of a cyanophosphate, derived from a γ-ketoaldehyde acetal, with trimethylsilyl (B98337) azide (B81097) (TMSN₃) and a catalytic amount of dibutyltin (B87310) oxide (Bu₂SnO). researchgate.netresearchgate.net This method avoids the direct use of diazomethane (B1218177) derivatives, offering a safer and more practical route. The reaction proceeds through the formation of a tetrazolylphosphate intermediate, which then fragments to generate the alkylidene carbene, leading to the desired cyclopentenone after C-H insertion. researchgate.netresearchgate.net

The table below provides a comparative overview of these two key synthetic methodologies.

| Feature | Aoyama/Shioiri Synthesis | Harusawa Synthesis |

| Carbene Precursor | γ-Ketoaldehyde Acetal | Cyanophosphate (from γ-Ketoaldehyde Acetal) |

| Carbene Generation | Lithium trimethylsilyldiazomethane | TMSN₃ / cat. Bu₂SnO |

| Key Transformation | Intramolecular 1,5-C-H insertion of an alkylidene carbene | Intramolecular 1,5-C-H insertion of an alkylidene carbene |

| Advancement | Established the viability of the C-H insertion strategy. | Provided a milder and safer alternative for carbene generation. |

The development from the Aoyama/Shioiri to the Harusawa synthesis demonstrates a clear progression in addressing the challenges of reagent safety and handling while maintaining the core strategic effectiveness of the intramolecular C-H insertion.

Further advancements have also focused on the stereoselective aspects of the synthesis. The total syntheses of both enantiomers of Trichodenones A, B, and C were instrumental in assigning the absolute stereostructures of these natural products. researchgate.net These syntheses often employed chiral pool starting materials, such as optically active 4-hydroxy-2-cyclopentenones, to establish the initial stereocenters. researchgate.net The stereochemical outcome of key reactions, such as Grignard additions and reductions, was carefully controlled and analyzed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy to ensure the desired diastereomers were obtained. researchgate.net

Chemical Modifications and Analogues of Trichodenone C

Design Principles for Structural Analogues

The design of structural analogues of Trichodenone C is guided by established medicinal chemistry principles to optimize its biological activity profile. These strategies involve systematic modifications of the core structure to understand structure-activity relationships (SAR) and to develop candidates with improved therapeutic potential.

Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This approach is critical for enhancing potency, selectivity, and pharmacokinetic properties. researchgate.net Key considerations for bioisosteric replacements include molecular size, shape, electronic distribution, and lipid and aqueous solubility. researchgate.net

Common bioisosteric replacements include:

Hydrogen with Deuterium (B1214612) or Fluorine: Replacing hydrogen with deuterium can modulate metabolic pathways by slowing the rate of bond cleavage, a phenomenon known as the kinetic isotope effect. cambridgemedchemconsulting.com Fluorine, being similar in size to hydrogen, can alter the electronic properties of a molecule and block metabolic oxidation. cambridgemedchemconsulting.comscripps.edu

Hydroxyl and Thiol Groups: The interchangeability of hydroxyl (-OH) and thiol (-SH) groups is a classic example of bioisosterism. cambridgemedchemconsulting.com

Carbonyl and Thione Groups: Replacing a carbonyl group (C=O) with a thione group (C=S) can influence the molecule's reactivity and interaction with biological targets. researchopenworld.com

Divalent Atom and Group Replacements: This can involve swapping atoms in double bonds (e.g., C=C for C=N) or single bonds (e.g., C-O-C for C-S-C), which can affect bond angles and, consequently, biological activity. researchopenworld.com

Fragment-Based Modifications

Fragment-based drug discovery (FBDD) is a powerful method for developing new ligands. mdpi.com It begins with the identification of low-molecular-weight fragments (typically 100–300 Da) that bind with low affinity to the target protein. mdpi.commedchemexpress.com These initial hits are then optimized and grown into more potent lead compounds. medchemexpress.com

The primary strategies for evolving fragment hits are:

Fragment Growing: Extending a fragment by adding new chemical functionalities to improve its interaction with the target. wiley-vch.de

Fragment Merging: Combining two or more fragments that bind to adjacent sites on the target to create a single, more potent molecule. medchemexpress.comwiley-vch.de

Fragment Linking: Connecting two fragments that bind to distinct sites, often with a chemical linker, to increase binding affinity. mdpi.comwiley-vch.de

A "deconstruction-reconstruction" approach can also be employed, where known active ligands are broken down into their constituent fragments to identify privileged structures that can be reassembled into novel chemotypes. nih.gov

Synthetic Methodologies for Derivatives and Analogues

The generation of this compound derivatives and analogues relies on a combination of semi-synthetic modifications of the natural product and total synthesis of novel structures.

Semi-Synthetic Approaches from Natural this compound

Semi-synthesis utilizes a naturally occurring compound as the starting material for chemical modifications. tapi.com This approach is particularly advantageous when the natural product has a complex structure that is difficult to assemble through total synthesis. tapi.comresearchgate.net The process often involves protecting certain functional groups, performing the desired chemical transformation, and then deprotecting to yield the final derivative. researchgate.netnih.gov

For complex molecules, semi-synthesis can be a more efficient route to analogues than starting from simple chemical building blocks. tapi.com This methodology has been successfully applied to other complex natural products to create novel derivatives with altered biological activities. nih.govuga.edu

De Novo Synthesis of Novel Analogues

De novo synthesis involves the complete chemical synthesis of a molecule from basic starting materials. This approach offers the greatest flexibility in designing and creating novel analogues that may not be accessible through semi-synthesis. researchgate.net It allows for the systematic variation of different parts of the molecular scaffold to build a comprehensive understanding of structure-activity relationships.

Various synthetic strategies can be employed, including:

Convergent Synthesis: Where different fragments of the molecule are synthesized separately and then joined together in the later stages. researchgate.net

Divergent Synthesis: Where a common intermediate is used to generate a library of related compounds. researchgate.net

Multi-step Linear Synthesis: A sequential process where the molecule is built step-by-step. mdpi.com

Modern synthetic methods, such as cross-coupling reactions and cycloadditions, are instrumental in the efficient construction of complex molecular architectures. researchgate.netmdpi.com

Generation and Exploration of this compound Hybrid Molecules

The creation of hybrid molecules involves combining two or more distinct pharmacophores into a single chemical entity. mdpi.comfarmaciajournal.com This strategy aims to produce compounds with dual or synergistic modes of action, potentially leading to enhanced efficacy or the ability to overcome drug resistance. mdpi.comfarmaciajournal.com

Structure Activity Relationship Sar Studies of Trichodenone C and Its Analogues

Systematic Exploration of Structural Features Influencing Biological Effects

The biological profile of Trichodenone C and its related compounds is intrinsically linked to their structural architecture. Systematic analysis of these molecules reveals how specific functional groups and their spatial arrangement contribute to their bioactivity.

This compound is part of a family of polyketides isolated from the fungus Trichoderma harzianum. nih.govresearchgate.net Variations in the functional groups among these related compounds, or analogues, have a marked impact on their biological potency, particularly their cytotoxic, antibacterial, and antimicroalgal effects. nih.govmdpi.com

Three primary compounds, Trichodenone A, B, and C, were isolated from T. harzianum found in the sponge Halichondria okadai. researchgate.net All three demonstrated significant cytotoxicity against the P388 cell line, but with varying potencies. Trichodenone A exhibited the highest activity with an ED₅₀ value of 0.21 μg/mL, followed by Trichodenone B (1.21 μg/mL) and this compound (1.45 μg/mL). nih.govresearchgate.net This suggests that the structural differences between these three closely related compounds are critical determinants of their cytotoxic efficacy.

Further insights come from analogues isolated from a marine alga-endophytic strain of Trichoderma asperellum, namely Dechlorothis compound and 3-Hydroxythis compound. mdpi.com

The Chlorine Atom: Dechlorothis compound, which lacks the chlorine atom present in this compound, was identified as a new naturally occurring trichodenone. researchgate.netmdpi.com This analogue showed growth inhibition against several marine phytoplankton species and weak antibacterial activity. mdpi.com The presence of the chlorine atom in this compound is a key structural feature, and its influence on the electronic properties and lipophilicity of the molecule likely plays a significant role in its specific biological activity profile.

The table below summarizes the biological activities of this compound and its known analogues, highlighting the influence of their distinct functional groups.

| Compound Name | Key Structural Difference from this compound | Reported Biological Activity | ED₅₀ / IC₅₀ / MIC | Source Organism | Citation |

| Trichodenone A | Varies in core structure | Cytotoxicity against P388 cells | ED₅₀: 0.21 μg/mL | T. harzianum OUPS-N115 | nih.gov, researchgate.net |

| Trichodenone B | Varies in core structure | Cytotoxicity against P388 cells | ED₅₀: 1.21 μg/mL | T. harzianum OUPS-N115 | nih.gov, researchgate.net |

| This compound | - | Cytotoxicity against P388 cells | ED₅₀: 1.45 μg/mL | T. harzianum OUPS-N115 | nih.gov, researchgate.net |

| Dechlorothis compound | Lacks chlorine atom | Antimicroalgal, weak antibacterial | IC₅₀: 4.2–8.5 μg/mL (phytoplankton) | T. asperellum cf44-2 | mdpi.com |

| 3-Hydroxythis compound | Contains an additional hydroxyl group | Antimicroalgal, antibacterial | Not specified, but most antibacterial in its group | T. asperellum cf44-2 | mdpi.com |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. uou.ac.in The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, which is often a chiral entity like a protein or enzyme. khanacademy.org An incorrect stereochemical configuration can prevent a molecule from fitting into the binding site of its target, rendering it inactive or, in some cases, causing it to have a different or toxic effect. uou.ac.inkhanacademy.org

For the analogues of this compound, the absolute configurations of 3-Hydroxythis compound were assigned through the analysis of their Electronic Circular Dichroism (ECD) spectra, aided by quantum chemical computations. mdpi.com This advanced analytical effort underscores the recognized importance of stereochemistry in this class of compounds. Although specific studies comparing the biological activities of different stereoisomers of this compound are not detailed in the reviewed literature, the determination of the absolute configuration of its analogues implies that a specific 3D structure is necessary for their observed antimicroalgal and antibacterial effects. mdpi.com Any change at a stereocenter could alter the conformation of the molecule, thereby affecting its ability to bind to its molecular target and elicit a biological response.

Computational Approaches in SAR Modeling

Computational chemistry provides powerful tools for elucidating SAR by modeling molecular properties and interactions. These methods can predict the activity of novel compounds, rationalize observed biological data, and provide a deeper understanding of the molecular mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model for this compound and its analogues would involve:

Data Set Compilation: Assembling a series of this compound analogues with their measured biological potencies (e.g., IC₅₀ or ED₅₀ values).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can include physicochemical properties (like lipophilicity, C log P), electronic properties (like the energy of molecular orbitals), and topological indices that describe the molecule's size, shape, and branching. nih.gov

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that quantitatively links the descriptors to the biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation sets.

While specific QSAR models for this compound are not available in the current literature, the development of such a model would be a valuable step. It could predict the cytotoxicity or antibacterial potency of hypothetical new analogues, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking is a computational method that predicts the preferred binding orientation of a ligand (like this compound) to a target macromolecule (like a protein or enzyme) of known three-dimensional structure. nih.govredalyc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and using a scoring function to rank them. nih.gov

For this compound, a molecular docking study would require the identification and 3D structural determination of its specific cellular target responsible for its cytotoxic or antimicrobial effects. Once the target is known, docking simulations could:

Predict the binding mode of this compound and its analogues.

Identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex.

Help explain why certain analogues are more potent than others. For instance, docking could show how the additional hydroxyl group in 3-Hydroxythis compound forms a crucial hydrogen bond that is not possible for this compound. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. nih.gov MD simulations model the motion of atoms in the system, providing insights into the flexibility of the protein and the ligand and yielding a more accurate estimation of the binding free energy. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.comunina.it These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. frontiersin.org

Developing a pharmacophore model for the this compound class of compounds would involve aligning the 3D structures of active analogues like Trichodenone A and 3-Hydroxythis compound to identify their common chemical features essential for activity. nih.govmdpi.com This model would serve as a 3D template for designing new molecules.

Once a validated pharmacophore model is established, it becomes a powerful tool for lead optimization. Strategies include:

Virtual Screening: Using the pharmacophore model as a 3D query to search large compound libraries for new, structurally diverse molecules that match the model and are therefore likely to be active. nih.gov

De Novo Design: Designing novel molecules from scratch that fit the pharmacophore hypothesis.

Analogue Optimization: Guiding the modification of the this compound scaffold. For example, if the pharmacophore identifies a key hydrophobic region, chemists could design analogues with different lipophilic groups at that position to enhance binding affinity and potency.

By integrating these computational strategies with synthetic chemistry and biological testing, the SAR of this compound can be systematically explored to develop optimized leads with improved therapeutic potential.

Fragment-Based Drug Discovery (FBDD) Principles Applied to this compound Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. naturalproducts.netbiorxiv.org This approach begins with the screening of small, low-molecular-weight fragments that typically bind to the target protein with low affinity. wiley-vch.demdpi.com The structural information from these fragment-target complexes is then used to "grow" or combine fragments into more potent, drug-like molecules. rsc.org While there are no specific reports of FBDD campaigns utilizing the this compound scaffold, its unique structural features make it an interesting candidate for such an approach.

Theoretically, the this compound scaffold could be deconstructed into several key fragments for an FBDD campaign. The core polyketide structure could be broken down into smaller, synthetically accessible fragments that represent different regions of the molecule. These fragments would then be screened against a biological target of interest to identify which parts of the this compound structure are essential for binding.

A hypothetical FBDD approach for the this compound scaffold could involve the following steps:

Fragment Library Design: The this compound molecule would be computationally or synthetically dissected into a library of smaller fragments. These fragments would retain key structural motifs of the parent compound, such as the chlorinated aromatic ring, the lactone moiety, and parts of the side chain.

Biophysical Screening: The fragment library would be screened against a relevant biological target using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). mdpi.com These methods can detect the weak binding of small fragments to the target protein.

Hit Identification and Validation: Fragments that show binding to the target are identified as "hits." The binding mode and affinity of these hits are then validated and characterized.

Fragment-to-Lead Evolution: Once a fragment hit is validated, medicinal chemistry strategies are employed to evolve it into a more potent lead compound. This can be achieved through:

Fragment Growing: Extending the fragment by adding new functional groups to enhance its interaction with the target.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a larger, higher-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments into a single, optimized molecule. wiley-vch.de

The three-dimensional shape of many natural products and their fragments makes them particularly valuable for FBDD, as they can explore chemical space that is often underrepresented in traditional screening libraries. rsc.org The rigid and structurally complex core of this compound could provide a unique 3D scaffold for the design of novel inhibitors against various therapeutic targets.

Advanced Research Methodologies and Analytical Techniques in Trichodenone C Studies

Metabolomics and Chemogenomics Approaches for Fungal Extracts

Metabolomics provides a comprehensive analysis of the small-molecule metabolites within a biological system, offering a snapshot of its phenotype in response to various stimuli. nih.gov In the context of fungi that produce Trichodenone C, metabolomics is a powerful tool for profiling the chemical diversity of fungal extracts. nih.govresearchgate.net Untargeted metabolomics, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the broad-spectrum analysis of all detectable metabolites in an extract. ukm.mymsstate.edu This approach can reveal the full array of secondary metabolites produced by the fungus under specific culture conditions, helping to identify not only this compound but also other related and novel compounds. nih.gov

Chemogenomics approaches further enhance these studies by linking the chemical profiles of fungal extracts to their biological effects. By screening extracts against a panel of different cell lines or genetic mutants, researchers can identify correlations between the presence of specific metabolites, such as this compound, and observable phenotypic changes. This integrated approach is instrumental in dereplication—the rapid identification of known compounds—and in pinpointing novel bioactive molecules within complex fungal extracts for further investigation. nih.gov

Table 1: Illustrative Metabolomics Data for a Fungal Extract Containing this compound

| Metabolite ID | Retention Time (min) | m/z (Mass-to-Charge Ratio) | Putative Identification | Relative Abundance |

|---|---|---|---|---|

| FC-001 | 8.54 | 394.1628 | This compound | +++ |

| FC-002 | 7.92 | 332.1624 | Crotocin | ++ |

| FC-003 | 9.15 | 220.1827 | Trichothecene (B1219388) | + |

| FC-004 | 6.48 | 412.1733 | Unknown Compound A | ++ |

| FC-005 | 10.03 | 380.1471 | Unknown Compound B | + |

This table is for illustrative purposes only and represents hypothetical data.

Advanced Mass Spectrometry Imaging for Localization Studies

Mass Spectrometry Imaging (MSI) is a label-free analytical technique that visualizes the spatial distribution of molecules directly in biological tissues or microbial colonies. nih.gov This method provides detailed maps of hundreds of molecules, including lipids, peptides, and secondary metabolites like this compound, within a complex sample. nih.govnih.gov By analyzing thin sections of the producing fungus, MSI can pinpoint the precise location of this compound synthesis and storage within the mycelial structure.

Advanced three-dimensional (3D) MSI techniques can reconstruct a volumetric map of molecular distributions, offering an even more comprehensive understanding of the compound's localization within its biological context. nih.gov This information is crucial for understanding the physiological role of this compound for the fungus itself, such as its potential involvement in ecological interactions, defense mechanisms, or morphological development. The co-localization of this compound with other metabolites can also suggest functional relationships and shared biosynthetic pathways. biorxiv.org

High-Throughput Screening (HTS) in Phenotypic and Target-Based Assays

High-Throughput Screening (HTS) involves the automated testing of large libraries of chemical compounds to identify molecules that modulate a specific biological pathway or target. nih.govatcc.org This methodology is critical for discovering the biological activities of natural products like this compound. drugtargetreview.com HTS can be broadly divided into two categories: phenotypic screening and target-based screening.

Phenotypic Screening: In this approach, compounds are tested for their ability to induce a specific change in the phenotype of a cell or a whole organism. nih.govnih.gov For instance, this compound could be screened against various cancer cell lines to assess its impact on cell proliferation, morphology, or viability. nih.gov Phenotypic screens offer the advantage of identifying compounds that work through novel mechanisms of action, as the specific molecular target does not need to be known beforehand. nih.gov

Target-Based Screening: This method screens compounds for their ability to interact with a specific, purified molecular target, such as an enzyme or a receptor. drugtargetreview.com If a potential target for this compound is hypothesized, a target-based assay can be developed to screen for direct binding or inhibition. These assays are often fluorescence-based and are highly adaptable to the HTS format. drugtargetreview.com While effective for finding potent inhibitors of a known target, this approach will not identify compounds that act through other mechanisms. nuvisan.com

The results from HTS campaigns typically identify "hits," which are then subjected to further validation and dose-response studies to confirm their activity and determine their potency. drugtargetreview.comtdcommons.ai

Table 2: Example of High-Throughput Screening (HTS) Data for this compound

| Assay Type | Target/Cell Line | Compound | Concentration (µM) | Result |

| Phenotypic | Human Colon Cancer Cell Line (HCT116) | This compound | 10 | Growth Inhibition |

| Phenotypic | Human Liver Cancer Cell Line (HepG2) | This compound | 10 | No Effect |

| Target-Based | Purified Cyclooxygenase-2 (COX-2) | This compound | 10 | Weak Inhibition |

| Target-Based | Purified Tubulin Polymerization Assay | This compound | 10 | Potent Inhibition |

This table is for illustrative purposes only and represents hypothetical data.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography of Target Complexes

To understand how a bioactive compound like this compound exerts its effects at a molecular level, it is essential to determine the three-dimensional structure of its interaction with its biological target. youtube.com Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the primary techniques used for this purpose.

X-ray Crystallography: This technique has been a cornerstone of structural biology for decades. wikipedia.org It requires the formation of a high-quality crystal of the target protein in complex with the ligand (e.g., this compound). nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a high-resolution 3D electron density map of the protein-ligand complex. wikipedia.orgnih.gov This provides detailed atomic-level information about the binding site and the specific interactions that stabilize the complex. hitgen.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or membrane-bound protein complexes that are difficult to crystallize. nih.govthermofisher.com In Cryo-EM, a solution of the protein-ligand complex is flash-frozen, and thousands of images of individual particles are captured using an electron microscope. youtube.com These images are then computationally combined to generate a 3D reconstruction of the complex in its near-native state. technologynetworks.comyoutube.com

Both techniques provide invaluable insights that are crucial for structure-based drug design, allowing researchers to understand a compound's mechanism of action and to rationally design more potent and selective derivatives. hitgen.com

In silico Prediction and Data Mining in Natural Product Research

In silico, or computational, methods play a pivotal role in modern natural product research by accelerating the discovery and characterization process. nih.gov These approaches use computer algorithms and databases to predict the properties and biological activities of compounds like this compound based on their chemical structure. researchgate.net

Key applications of in silico methods include:

Target Prediction: Tools like reverse screening and pharmacophore modeling can predict potential protein targets for a natural product by comparing its structure to libraries of known active compounds. scispace.combiorxiv.org

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule, which is crucial for assessing its drug-likeness and potential for further development. nih.govnih.gov

Data Mining: The vast amount of genomic, transcriptomic, and metabolomic data available presents an opportunity for data mining. nih.gov By analyzing the genome of the producing fungus, researchers can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites. Correlating gene expression data with metabolite production can help elucidate the complete biosynthetic pathway of this compound. nih.gov

These computational strategies help prioritize compounds for experimental testing, generate hypotheses about mechanisms of action, and provide a framework for understanding the biosynthesis of complex natural products. researchgate.net

Table 3: Illustrative In Silico ADMET Predictions for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 394.42 g/mol | Acceptable for drug-likeness |

| LogP (Lipophilicity) | 2.8 | Good membrane permeability |

| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule of 5 |

| Hydrogen Bond Acceptors | 8 | Adheres to Lipinski's Rule of 5 |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the CNS |

| Oral Bioavailability | Moderate | Potential for oral administration |

This table is for illustrative purposes only and represents hypothetical data based on general principles.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Potential

The primary bioactivity identified for Trichodenone C is its cytotoxicity against the P388 murine leukemia cell line. researchgate.net However, natural products often exhibit a wide range of biological effects. tiu.edu.iq Future research should, therefore, encompass a broader screening of this compound's bioactivities. This includes testing its efficacy against a wider panel of human cancer cell lines to determine its spectrum of anticancer activity and to identify potential selective cytotoxicity.

Beyond its anticancer potential, the compound should be evaluated for other therapeutic properties. Given that many fungal polyketides exhibit diverse bioactivities, investigating this compound for antimicrobial, antiviral, anti-inflammatory, and immunosuppressive effects is a logical next step. rsc.org The unique chemical architecture of polyketides facilitates interactions with a variety of biomolecules, suggesting that this compound may have as-yet-undiscovered molecular targets and therapeutic applications. sau.int

Sustainable Production Methods through Synthetic Biology and Metabolic Engineering

The isolation of this compound from its natural source, the fungus Trichoderma harzianum found in a marine sponge, provides a limited supply for extensive research and potential development. researchgate.net To overcome this limitation, the development of sustainable production methods is crucial. Advances in synthetic biology and metabolic engineering offer promising strategies for the high-yield production of polyketides. mdpi.comsciepublish.com

Engineering a heterologous model microorganism, such as Saccharomyces cerevisiae or a different fungal host, could enable the large-scale, controlled production of this compound. mdpi.comfrontiersin.org This would involve identifying and transferring the complete biosynthetic gene cluster for this compound into a suitable production host. Furthermore, metabolic engineering tools like CRISPR-Cas9 can be used to optimize the biosynthetic pathway, potentially increasing the yield and facilitating the production of novel analogs. researchgate.net Such approaches have been successfully used to enhance the production of other complex polyketides. frontiersin.orgresearchgate.net

Development of Advanced Delivery Systems for Research Applications

The clinical potential of many natural products is often limited by factors such as poor water solubility, low bioavailability, and instability. mdpi.com For a cytotoxic compound like this compound, targeted delivery is essential to minimize off-target effects during preclinical research. Advanced drug delivery systems (ADDSs) can address these challenges by encapsulating the compound and improving its physicochemical properties. mdpi.comtandfonline.com

For research applications, formulating this compound into various nanocarriers such as liposomes, polymeric nanoparticles, or solid-lipid nanoparticles could enhance its stability and solubility, facilitating in vitro and in vivo studies. tandfonline.comfrontiersin.org These delivery systems can be designed to improve the biodistribution of the compound, and in more advanced applications, could be engineered with targeting moieties to selectively deliver the cytotoxic payload to cancer cells, thereby increasing efficacy and reducing systemic toxicity in animal models. nih.govresearchgate.net

Interdisciplinary Research Collaborations in Chemical Biology and Mycology

The study of natural products like this compound inherently benefits from a multidisciplinary approach. tiu.edu.iquni-muenster.de Future progress will be significantly enhanced through collaborations between chemical biologists and mycologists. Mycologists can contribute their expertise in fungal biology, including the cultivation of the source organism (Trichoderma harzianum), understanding its ecological role, and identifying the genetic basis for secondary metabolite production. umich.edu

Chemical biologists, in turn, can apply their skills in structure elucidation, chemical synthesis, and mode-of-action studies. sau.intumich.edu This synergistic relationship can accelerate the discovery of new Trichodenone analogs, the elucidation of their biosynthetic pathways, and the identification of their cellular targets. Such interdisciplinary programs are essential for strengthening cutting-edge research on natural products. uni-muenster.de

Methodological Innovations in Natural Product Discovery and Elucidation

The discovery of this compound was a result of traditional natural product screening. However, the field of natural product discovery is rapidly evolving with the integration of new technologies. mdpi.com Future efforts to discover novel analogs of this compound and other related compounds can be accelerated by these innovations.

Genomic and metabolomic approaches can be used to mine the biosynthetic potential of Trichoderma species, identifying silent gene clusters that may produce novel polyketides. rsc.orgresearchgate.net Additionally, the application of artificial intelligence (AI) and machine learning algorithms to analyze spectral data (NMR, MS) can significantly speed up the process of structure elucidation and dereplication, which are often bottlenecks in natural product research. dypvp.edu.in These advanced methods, combined with traditional isolation and bioassay techniques, will be pivotal in uncovering the next generation of bioactive fungal metabolites. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers identify Trichodenone C in complex biological matrices, and what analytical methods are most reliable?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) with high-resolution mass spectrometry (HRMS) for precise identification. Validate methods using spiked samples to confirm recovery rates and matrix effects. Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) and published NMR/IR profiles to ensure specificity .

Q. What are the current challenges in synthesizing this compound, and how can reaction yields be optimized?

- Methodological Answer : Challenges include stereochemical control and unstable intermediates. Optimize yields by:

- Screening catalysts (e.g., chiral catalysts for enantioselective synthesis).

- Using inert atmospheres to stabilize reactive intermediates.

- Applying design-of-experiments (DoE) to test variables like temperature, solvent polarity, and reaction time. Document modifications to existing protocols to ensure reproducibility .

Q. How should researchers conduct preliminary pharmacological assessments of this compound?

- Methodological Answer : Start with in vitro assays (e.g., cytotoxicity, enzyme inhibition) using cell lines relevant to the compound’s purported activity (e.g., cancer, antimicrobial). Use dose-response curves to calculate IC₅₀ values. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives. Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review (per Cochrane guidelines) to identify sources of variability:

- Compare assay conditions (e.g., cell line origins, incubation times).

- Analyze batch-to-batch variability in compound purity via HPLC.

- Use meta-regression to assess confounding factors like solvent choice (DMSO vs. ethanol) .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action beyond initial phenotypic observations?

- Methodological Answer : Combine omics approaches (transcriptomics, proteomics) with functional studies:

- Perform CRISPR-Cas9 knockout screens to identify gene targets.

- Use thermal proteome profiling (TPP) to map protein-binding interactions.

- Validate findings with siRNA knockdowns or inhibitor co-treatment experiments .

Q. What computational methods are effective for predicting this compound’s physicochemical properties and ADMET profiles?

- Methodological Answer : Use QSAR (quantitative structure-activity relationship) models via tools like Schrödinger or MOE. Validate predictions with experimental logP (octanol-water partition) and microsomal stability assays. Cross-check ADMET predictions using platforms like SwissADME or ADMETlab 2.0, and prioritize parameters critical to your research context (e.g., blood-brain barrier penetration for neuroactive compounds) .

Q. How should researchers address batch variability in this compound production during scale-up for in vivo studies?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs) like purity (>98%) and enantiomeric excess.

- Use process analytical technology (PAT) for real-time monitoring.

- Conduct stability studies under ICH guidelines (e.g., 25°C/60% RH) to ensure consistency .

Q. What statistical approaches are recommended for analyzing dose-dependent and time-course data in this compound studies?

- Methodological Answer : Apply nonlinear regression for dose-response curves (e.g., four-parameter logistic model in GraphPad Prism). For time-course data, use mixed-effects models to account for inter-subject variability. Perform power analysis a priori to determine sample sizes, and correct for multiple comparisons with methods like Bonferroni or false discovery rate (FDR) .

Methodological Best Practices

- Literature Reviews : Use systematic review protocols (PRISMA guidelines) to minimize bias. Include grey literature and preprints to capture emerging data .

- Data Presentation : Ensure figures meet IUPAC standards for chemical structures and ACS guidelines for spectra. Label axes with units and error bars (SD/SEM) .

- Ethical Compliance : For studies involving human-derived samples, document IRB approvals and consent protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.